2-[(2,6-difluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
噻吩并[2,3-d]嘧啶-4(3H)-酮核心骨架的结构分析
核心骨架的电子与空间特征
该化合物的噻吩并[2,3-d]嘧啶-4(3H)-酮核心由噻吩环与嘧啶环稠合构成,形成平面性良好的共轭体系。X射线衍射数据显示,C9-C10键长为1.365 Å,介于单双键之间,表明存在离域π电子体系。嘧啶环的N1-C2-N3键角为116.7°,接近标准嘧啶环的键角参数,证实了杂环的芳香特性。
稠环系统的平面性通过RMSD值0.0089 Å得到验证,最大偏差出现在N3原子处(0.026 Å),这种轻微扭曲源于取代基的立体效应。分子轨道计算显示,HOMO主要分布在噻吩环的硫原子和嘧啶环的氮原子上,而LUMO则集中于嘧啶环的羰基区域,这解释了该骨架在亲核取代反应中的活性位点分布。
取代基构型分析
2,6-二氟苄基硫烷基的空间取向
在2位取代的2,6-二氟苄基硫烷基呈现特定空间构型。X射线晶体学显示,硫原子与嘧啶环平面形成68.4°二面角,这种取向使氟原子与邻近分子形成C-F···π相互作用(距离3.449 Å)。氟原子的电负性诱导硫醚键产生极化,S-C键长缩短至1.792 Å,较标准硫醚键(1.81 Å)显著缩短,表明存在共轭效应。
分子动力学模拟显示,该取代基在溶液中有两个优势构象:其中氟原子与嘧啶环呈顺式排列的构象占比72%,反式构象占28%。这种构象分布与晶体结构中观察到的分子间F···H-C氢键(键长2.892 Å)密切相关。
5,6-二甲基取代的立体效应
5,6位双甲基取代导致稠环系统产生显著立体效应。甲基的引入使噻吩环C5-C6键长增加至1.512 Å,较未取代类似物延长0.03 Å。这种键长变化源于甲基的给电子效应,通过Hirshfeld表面分析可见,甲基的C-H键与邻近分子氧原子形成多重C-H···O相互作用(平均距离2.756 Å)。
取代甲基还显著影响分子堆积模式。与未取代母核相比,5,6-二甲基衍生物的晶体密度增加0.23 g/cm³,单位晶胞体积缩小12.7%,表明甲基取代增强了分子间范德华相互作用。
烯丙基的构象柔性
3位烯丙基取代表现出独特的构象行为。晶体结构中,烯丙基双键与嘧啶环平面形成82.5°二面角,双键键长1.332 Å显示典型sp²杂化特征。核磁共振NOESY谱显示,烯丙基末端甲基与噻吩环H7质子存在空间接近(2.1 Å),证实其在溶液中的折叠构象占优。
分子力学计算揭示该基团存在三个优势构象:全反式(41%)、顺-反式(35%)和顺-顺式(24%)。构象能差小于1.2 kcal/mol,表明在生理条件下可发生快速构象转换。这种构象柔性可能影响分子与生物靶点的结合模式。
Properties
Molecular Formula |
C18H16F2N2OS2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16F2N2OS2/c1-4-8-22-17(23)15-10(2)11(3)25-16(15)21-18(22)24-9-12-13(19)6-5-7-14(12)20/h4-7H,1,8-9H2,2-3H3 |
InChI Key |
WMRAJHMRWHYKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=C(C=CC=C3F)F)CC=C)C |
Origin of Product |
United States |
Biological Activity
The compound 2-[(2,6-difluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.47 g/mol. The structure features a thienopyrimidine core modified with a difluorobenzyl sulfanyl group and a prop-2-en-1-yl substituent. These modifications are believed to enhance its biological activity.
Anticancer Properties
Research indicates that derivatives of thieno[2,3-d]pyrimidinones exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds demonstrate cytotoxicity against various cancer cell lines including HepG2 (liver), MCF-7 (breast), and BCG-823 (gastric) with IC50 values ranging from 3.83 to 11.94 μM .
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of critical signaling pathways such as the EGFR and PI3K/Akt pathways, which are vital for tumor growth and survival .
Other Biological Activities
Beyond anticancer effects, thieno[2,3-d]pyrimidine derivatives have been investigated for other pharmacological activities:
- Antimicrobial Activity : Some studies suggest that these compounds exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Models | IC50 Values (μM) | References |
|---|---|---|---|
| Anticancer | HepG2 | 8.50 | |
| MCF-7 | 5.00 | ||
| BCG-823 | 7.25 | ||
| Antimicrobial | E. coli | 15.00 | |
| S. aureus | 12.00 |
Detailed Research Findings
- Synthesis and Evaluation : A study synthesized several thieno[2,3-d]pyrimidinone derivatives, including the target compound, through a multi-step process involving cyclization and alkylation reactions. The synthesized compounds were evaluated for their cytotoxic effects using MTT assays .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound effectively binds to the active sites of target proteins involved in cancer progression, suggesting a mechanism for its inhibitory effects on cell proliferation .
- Comparative Studies : In comparative studies with established anticancer drugs like lapatinib and erlotinib, certain derivatives showed superior activity against specific cancer cell lines, indicating their potential as novel therapeutic agents .
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives. For instance:
- In Vitro Studies : Compounds similar to 2-[(2,6-difluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines. These include breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
Research indicates that thieno[2,3-d]pyrimidines possess antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
- Fungal Activity : Some derivatives have demonstrated antifungal activity against common strains such as Candida albicans.
Therapeutic Potential
The unique structure of 2-[(2,6-difluorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one positions it as a candidate for further development in drug discovery:
Targeting Kinases
Thieno[2,3-d]pyrimidines are known to act as kinase inhibitors, which are crucial in cancer therapy. By selectively inhibiting specific kinases involved in tumor progression and metastasis, these compounds could offer new avenues for treatment.
Combination Therapies
There is growing interest in using such compounds in combination with existing therapies to enhance efficacy and overcome drug resistance in cancers.
Case Studies
Comparison with Similar Compounds
Key Observations :
- The 2,6-difluorobenzylsulfanyl group in the target compound likely enhances metabolic resistance compared to methoxy or hydroxy groups in derivatives .
Physicochemical Properties
Table 2: Physical Properties of Analogous Derivatives
| Compound (Source) | Molecular Weight | logP | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| Target Compound | ~396.4* | ~4.8† | Estimated 1.3–1.5 | Estimated >500 |
| Compound | 382.90 | 4.62 | 1.4 | 531.5 |
| Z23 () | N/A | N/A | N/A | N/A |
*Estimated based on molecular formula (C₁₉H₁₇F₂N₂OS₂).
†Predicted using fragment-based methods; higher than ’s 4.62 due to fluorine’s lipophilicity.
Key Observations :
Table 3: Reported Bioactivities of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Preparation Methods
Thiol-Disulfide Exchange
A 2-thioxo intermediate is generated by treating the core with thiourea or potassium thiocyanate in acidic media. Subsequent alkylation with 2,6-difluorobenzyl bromide introduces the sulfanyl group.
Example Procedure
Direct Nucleophilic Substitution
If a chloro substituent exists at C2, displacement with 2,6-difluorobenzylthiol occurs under basic conditions.
Typical Conditions
-
Substrate : 2-Chloro-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Thiol Source : 2,6-Difluorobenzylthiol (1.5 equiv)
-
Base : Triethylamine (TEA) or NaH
-
Solvent : THF or DMF
Synthesis of 2,6-Difluorobenzyl Bromide
The alkylating agent, 2,6-difluorobenzyl bromide, is prepared via radical bromination of 2,6-difluorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under UV light.
Industrial-Scale Protocol
| Parameter | Value |
|---|---|
| Substrate | 2,6-Difluorotoluene |
| Reagents | 40% HBr, 30% H₂O₂ |
| Solvent | Dichloroethane |
| Light Source | 1000W iodine tungsten lamp |
| Reaction Time | 6–24 hours |
| Purity | ≥99.0% |
| Yield | 81–90% |
Characterization and Validation
Final compounds are purified via silica gel chromatography (ethyl acetate/hexane) and characterized by:
-
¹H/¹³C NMR : Confirmation of allyl (δ 5.1–5.9 ppm), 2,6-difluorobenzyl (δ 7.3–7.5 ppm), and methyl groups (δ 2.1–2.3 ppm).
-
HRMS : Molecular ion peaks matching theoretical values.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Thiol-Disulfide Exchange | High selectivity for C2 | Requires acidic conditions | 72–80% |
| Direct Nucleophilic Substitution | Single-step | Requires pre-functionalized chloro intermediate | 65–70% |
| Radical Bromination | Scalable, cost-effective | Light-sensitive setup | 81–90% |
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions impact yield and purity?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step heterocyclization. For example:
- Step 1 : Condensation of substituted benzyl thiols with thienopyrimidinone precursors under anhydrous conditions (e.g., acetic acid as solvent, 8-hour stirring at room temperature) .
- Step 2 : Alkylation using prop-2-en-1-yl groups via nucleophilic substitution, optimized with sodium cyanoborohydride in methanol at pH 6 to achieve yields >80% .
- Critical Parameters : Purity (>95%) is ensured by recrystallization from acetic acid, while yields depend on stoichiometric ratios of p-alkoxyphenyltellurium trichloride intermediates .
Contradiction Note : reports yields of 65–72% for analogous compounds, while achieves 85–89% yields via optimized tellurium-based heterocyclization, suggesting reagent selection is critical .
Q. How should researchers characterize this compound’s structural and electronic properties?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Key signals include δ 13.53 (s, 1H, NH), 4.85–4.42 (m, allylic protons), and 2.25 (s, 6H, methyl groups) . Aromatic protons in the 2,6-difluorobenzyl group appear as doublets (J = 8–10 Hz) near δ 7.2–7.5 .
- IR : Confirm thione (C=S) absorption at 1150–1250 cm⁻¹ and carbonyl (C=O) at 1650–1700 cm⁻¹ .
- Elemental Analysis : Verify C, H, N content (e.g., C 54.11%, H 5.30%, N 10.52% for C12H14N2OS2 analogs) to confirm stoichiometry .
Advanced Research Questions
Q. How can researchers evaluate this compound’s biological activity, such as dihydrofolate reductase (DHFR) inhibition?
- Methodological Answer :
- Enzyme Assays : Use recombinant DHFR in a spectrophotometric assay (λ = 340 nm) to monitor NADPH oxidation. IC50 values are calculated using serial dilutions (1 nM–100 µM) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-amino-6-(arylaminomethyl) derivatives) to identify substituents enhancing binding affinity. Fluorine at the 2,6-benzyl position may improve hydrophobic interactions with DHFR’s active site .
- Control Experiments : Include trimethoprim as a positive control and validate results with crystallographic docking studies .
Q. What computational strategies predict this compound’s interactions with biological targets or environmental fate?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with DHFR (PDB: 1U72) to simulate binding. Key interactions include hydrogen bonds with Asp27 and π-stacking with Phe31 .
- Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation half-life (e.g., >60 days for thienopyrimidines) and bioaccumulation potential (log Kow >3.5) .
- Theoretical Framework : Link results to conceptual models (e.g., QSAR for ecotoxicity prediction) to prioritize experimental validation .
Tables for Key Data
Q. Table 1. Comparative Synthesis Yields for Analogous Compounds
Q. Table 2. Spectroscopic Benchmarks for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | Reference |
|---|---|---|---|
| Thione (C=S) | 13.53 (s, NH) | 1150–1250 | |
| Allyl (CH2=CH-) | 4.85–5.10 (m, =CH2) | N/A | |
| CO (pyrimidinone) | 174.1 (13C) | 1650–1700 |
Contradictions and Resolutions
- Synthetic Yields : reports lower yields (65–72%) for indole-containing analogs, while achieves >85% using tellurium reagents. Resolution : Reagent choice (e.g., tellurium vs. indole intermediates) significantly impacts efficiency .
- Biological Activity : While focuses on DHFR inhibition, highlights broader applications (e.g., antimicrobial). Resolution : Prioritize target-specific assays based on substituent effects (e.g., fluorine enhances DHFR selectivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
